![molecular formula C7H12O B1655201 ビシクロ[3.1.0]ヘキサン-6-メタノール CAS No. 3313-85-7](/img/structure/B1655201.png)

ビシクロ[3.1.0]ヘキサン-6-メタノール

説明

Bicyclo[3.1.0]hexane-6-methanol is a chemical compound with the molecular formula C10H18O2 . It is a type of bicyclic structure that is prevalent in natural products and synthetic bioactive compounds .

Synthesis Analysis

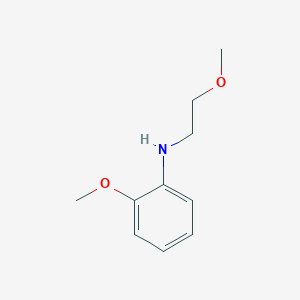

The synthesis of Bicyclo[3.1.0]hexane-6-methanol involves a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation, and it has been found to yield good results for a broad range of cyclopropene and cyclopropylaniline derivatives .Molecular Structure Analysis

The molecular structure of Bicyclo[3.1.0]hexane-6-methanol is characterized by a bicyclic scaffold with three contiguous stereocenters . This structure is also associated with an all-carbon quaternary center .Chemical Reactions Analysis

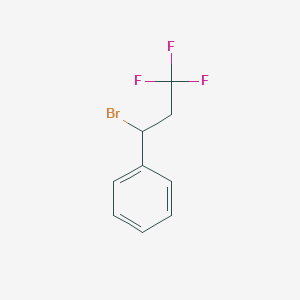

The chemical reactions involving Bicyclo[3.1.0]hexane-6-methanol are characterized by high diastereoselectivity when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline . The resulting products can be further functionalized without any alteration of the bicyclic structure .科学的研究の応用

医薬品化学と創薬

ビシクロ[3.1.0]ヘキサン-6-メタノールは、6,6-ジメチル-3-アザビシクロ[3.1.0]ヘキサン (6,6-DMABH) としても知られており、抗ウイルス薬において重要な役割を果たします。 例えば、ボセプレビルやPF-07321332などの薬剤の主要な成分です 。研究者は、そのユニークな構造から、新規抗ウイルス剤の足場としての可能性を探求しています。

有機合成とビルディングブロック

全炭素四級中心を持つビシクロ[3.1.0]ヘキサンの収束合成は、シクロプロペンとシクロプロピルアニリンの(3+2)環化反応によって達成されました。光レドックス触媒と青色LED照射が、このプロセスを促進し、3つの連続した立体中心を持つ貴重な二環式足場を生成します。 これらの化合物は、さらなる有機合成と創薬のための汎用性の高いビルディングブロックとして役立ちます .

不斉合成

研究者は、エナンチオ富化されたビシクロ[3.1.0]ヘキサン骨格を生成するために、ラジカル不斉分子内α-シクロプロパン化反応を探索してきました。これらの化合物は、2つの重要な隣接する全炭素四級立体中心を持ち、良好なエナンチオ選択性を示します。 このような合成方法は、さまざまな用途のためのキラル分子の開発に貢献しています .

天然物合成

ビシクロ[3.1.0]ヘキサン系は、天然の前駆体から合成することができます。例えば、カルボンから出発する新規合成が報告されています。 このアプローチは、天然物合成や化学生物学において応用が見いだせる多様な二環式構造へのアクセスを提供します .

作用機序

Target of Action

Bicyclo[310]hexane-6-methanol is a complex compound with a unique structureSimilar compounds have been shown to interact with various receptor subtypes .

Mode of Action

The mode of action of Bicyclo[31It is synthesized via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process involves the use of an organic or an iridium photoredox catalyst and blue LED irradiation . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .

Biochemical Pathways

The biochemical pathways affected by Bicyclo[31Similar compounds such as sabinene, a naturally occurring bicyclic unsaturated monoterpene, have been found in different plant essential oils . Sabinene can be emitted by a number of plants and has been found in different plant essential oils .

Result of Action

The molecular and cellular effects of Bicyclo[31Similar compounds have been shown to have a preference for certain receptor subtypes .

特性

IUPAC Name |

6-bicyclo[3.1.0]hexanylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c8-4-7-5-2-1-3-6(5)7/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYAHVDWWLAYJOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1)C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10312060 | |

| Record name | Bicyclo[3.1.0]hexane-6-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3313-85-7 | |

| Record name | Bicyclo[3.1.0]hexane-6-methanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[3.1.0]hexane-6-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bicyclo[3.1.0]hexane-6-methanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K24F5K6BMX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfanylaniline](/img/structure/B1655122.png)

![[(4Ar,6R,7R,7aR)-6-[2-(butanoylamino)-6-oxo-1H-purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate](/img/structure/B1655124.png)

![2-[5-(Carboxymethylsulfanyl)pentylsulfanyl]acetic acid](/img/structure/B1655132.png)

![(2Z)-6-hydroxy-2-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B1655135.png)